3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Overview
Description
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H20ClNO3 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Derivatisation in Bioassays
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid derivatives have been explored for fluorescence derivatisation in bioassays. A study by Frade et al. (2007) focused on coupling naphthalen-1-ylamino propanoic acid with amino acids, resulting in derivatives with strong fluorescence. These derivatives are useful in biological assays due to their strong fluorescence and good quantum yields in ethanol and water at physiological pH (Frade et al., 2007).
Anticancer Activity
Research by Saad and Moustafa (2011) explored the synthesis and anticancer activity of S-glycosyl and S-alkyl derivatives of triazinone, using halo compounds like 3-chloropropanol. Some synthesized compounds displayed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Spectroscopic and Structural Studies
Studies on polymorphism in pharmaceutical compounds, like those by Vogt et al. (2013), involved compounds structurally related to this compound. These investigations are crucial for understanding the physical and chemical properties of such compounds, especially for pharmaceutical applications (Vogt et al., 2013).
Biocatalysis in Pharmaceutical Intermediates
The enzymatic preparation of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, was studied by Li et al. (2013). This research is relevant for the synthesis of pharmaceuticals and highlights the use of biocatalysis in creating enantiopure compounds (Li et al., 2013).
Corrosion Inhibition
A study by Gupta et al. (2016) examined Schiff's bases derived from 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid for their properties as corrosion inhibitors. This has implications in material science, particularly in protecting metals like mild steel in corrosive environments (Gupta et al., 2016).
Renewable Building Block in Material Science
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for benzoxazine ring formation. This study by Trejo-Machin et al. (2017) highlights its potential in the development of sustainable materials (Trejo-Machin et al., 2017).
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)11-3-5-12(6-4-11)13(9-15(19)20)17-14(18)7-8-16/h3-6,10,13H,7-9H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVCCYSGMZYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153524 | |
Record name | β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-69-4 | |
Record name | β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861207-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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